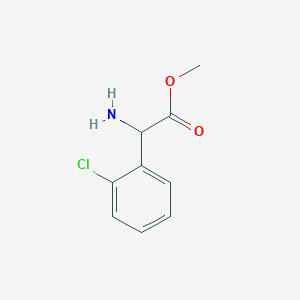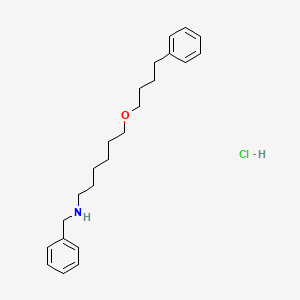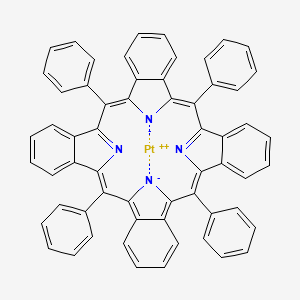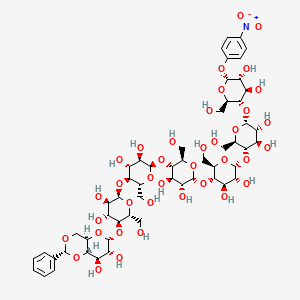
11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide
Vue d'ensemble
Description
“11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide” is a triterpenoid compound that can be isolated from Paeonia Lactiflora . It has a molecular weight of 470.64 and a formula of C29H42O5 .
Molecular Structure Analysis
The molecular structure of this compound is classified under Terpenoids Triterpenes . The exact structure analysis is not available in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 470.64 and a formula of C29H42O5 . Other physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Medicinal Chemistry Research
This triterpenoid has been the subject of medicinal chemistry research due to its unique structure. It’s being studied for its potential biological activities, which could lead to the development of new therapeutic agents. Researchers are particularly interested in its interaction with proteins and enzymes that could be relevant in treating diseases .
Pharmacology
In pharmacology, the compound’s effects on biological systems are examined. Its potential as an inhibitor or activator of certain cellular pathways is of interest. This could lead to insights into its efficacy and safety as a pharmaceutical agent .
Biotechnology
Biotechnological applications may involve the use of this compound in the development of bio-based materials or as a biological probe to understand cellular processes. Its complex structure could be useful in studying the specificity and binding affinity of biomolecules .
Agriculture
Agricultural research might explore the use of this compound as a natural product-based pesticide or herbicide. Its triterpenoid nature suggests it could have natural defense mechanisms against pests or plant pathogens .
Environmental Science
In environmental science, the compound could be studied for its impact on ecosystems. Understanding its biodegradability and interactions with environmental factors is crucial for assessing its ecological footprint .
Natural Product Synthesis
The synthesis of this compound from natural sources like Paeonia Lactiflora could lead to advancements in the field of natural product chemistry. It provides a template for synthesizing similar compounds with varied biological activities .
Propriétés
IUPAC Name |
9-hydroxy-10-(hydroxymethyl)-6,10,14,15-tetramethyl-21-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O5/c1-16-6-11-28-13-12-27(5)26(4)10-7-17-24(2,9-8-19(31)25(17,3)15-30)21(26)20-22(33-20)29(27,18(28)14-16)34-23(28)32/h17-22,30-31H,1,6-15H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYALGIWVJKDMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC3(C2C4C(O4)C56C3(CCC7(C5CC(=C)CC7)C(=O)O6)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 77916097 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]ethanamine](/img/structure/B1180729.png)


![Tetramethylethylene)bis(3,5-di-tert-butylsalicylideneiminato)]cobalt(II)](/img/structure/B1180735.png)
![1-(Methylsulfonyl)-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B1180738.png)

![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B1180745.png)

